molecular formula C6H6N4S B11762870 4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine

4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine

Cat. No.: B11762870
M. Wt: 166.21 g/mol
InChI Key: AZDRRFIXRWJRHN-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine typically involves the cyclization of 1,2,4-triazine derivatives with appropriate aldehydes or acetal compounds. One common method includes the condensation of monocyclic 1,2,4-triazine with bromo aldehyde, followed by cyclization to form the protected C-nucleoside. The methylsulfanyl group is introduced through substitution reactions involving methylthiolating agents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the fused ring system and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring, leading to partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products

Scientific Research Applications

4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of adenosine deaminase, preventing the enzyme from catalyzing its substrate. This inhibition can lead to increased levels of adenosine, which has various physiological effects . The compound’s ability to interfere with nucleic acid synthesis and repair mechanisms also contributes to its anticancer and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused heterocycle with similar biological activities.

    Triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer properties.

    Pyrrolo[2,1-f][1,2,4]triazine: The parent moiety of antiviral drug remdesivir.

Uniqueness

4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and its potential as a versatile building block for drug development make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

4-methylsulfanylimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H6N4S/c1-11-6-5-7-2-3-10(5)9-4-8-6/h2-4H,1H3

InChI Key

AZDRRFIXRWJRHN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NN2C1=NC=C2

Origin of Product

United States

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